molecular formula C16H9F3N2O B14270957 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- CAS No. 141135-81-1

1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14270957
CAS No.: 141135-81-1
M. Wt: 302.25 g/mol
InChI Key: QSIOIOLLRSZDFF-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The process may be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, solvent, and acid concentration.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyindoles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, hydroxyindoles, and oxoindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its role as an inhibitor of enzymes such as glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH).

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For instance, as an inhibitor of GSK-3, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular processes. Similarly, its inhibition of IMPDH affects nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.

Properties

CAS No.

141135-81-1

Molecular Formula

C16H9F3N2O

Molecular Weight

302.25 g/mol

IUPAC Name

1-hydroxy-2-[4-(trifluoromethyl)phenyl]indole-3-carbonitrile

InChI

InChI=1S/C16H9F3N2O/c17-16(18,19)11-7-5-10(6-8-11)15-13(9-20)12-3-1-2-4-14(12)21(15)22/h1-8,22H

InChI Key

QSIOIOLLRSZDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2O)C3=CC=C(C=C3)C(F)(F)F)C#N

Origin of Product

United States

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